N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-3-nitrobenzamide

PDE1 inhibition Phosphodiesterase Cyclic nucleotide signaling

N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-3-nitrobenzamide (CAS 941870-37-7) is a synthetic small molecule belonging to the class of 3-nitrobenzamide derivatives. Its structure comprises a naphthalen-1-yl group linked via a pyrrolidin-1-yl-ethyl spacer to a 3-nitrobenzamide moiety.

Molecular Formula C23H23N3O3
Molecular Weight 389.455
CAS No. 941870-37-7
Cat. No. B2610830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-3-nitrobenzamide
CAS941870-37-7
Molecular FormulaC23H23N3O3
Molecular Weight389.455
Structural Identifiers
SMILESC1CCN(C1)C(CNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC4=CC=CC=C43
InChIInChI=1S/C23H23N3O3/c27-23(18-9-5-10-19(15-18)26(28)29)24-16-22(25-13-3-4-14-25)21-12-6-8-17-7-1-2-11-20(17)21/h1-2,5-12,15,22H,3-4,13-14,16H2,(H,24,27)
InChIKeyFPMCKRVCWXDBIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-3-nitrobenzamide (CAS 941870-37-7): Chemical Identity, PDE1 Activity Profile, and Procurement Context


N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-3-nitrobenzamide (CAS 941870-37-7) is a synthetic small molecule belonging to the class of 3-nitrobenzamide derivatives. Its structure comprises a naphthalen-1-yl group linked via a pyrrolidin-1-yl-ethyl spacer to a 3-nitrobenzamide moiety [1]. The compound has a molecular formula of C23H23N3O3 and a molecular weight of 389.455 g/mol, with typical commercial purity of 95% [1]. This compound has been annotated in the ChEMBL bioactivity database (CHEMBL758018) and tested for inhibitory activity against rat heart phosphodiesterase 1 (PDE1), with affinity data deposited in BindingDB [2]. The core naphthalene–pyrrolidine–benzamide scaffold falls within the generic scope of patent US20080306123, which claims amide compounds for therapeutic applications including pain and urinary incontinence [3]. However, peer-reviewed primary literature studying this exact compound with quantitative comparator data is extremely limited.

Why N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-3-nitrobenzamide Cannot Be Interchanged with Structural Analogs in PDE1-Focused Research


Although numerous compounds share the naphthalene–pyrrolidine–benzamide core scaffold, the position and electronic nature of the benzamide ring substituent critically govern PDE1 inhibitory potency and selectivity. A positional isomer shift of the nitro group from the 3-position (target compound) to the 2-position (CAS 942011-55-4) alters the spatial orientation of the electron-withdrawing nitro group relative to the amide linkage, which can alter hydrogen-bonding geometry within the PDE1 metal-binding pocket . Similarly, steric modification via introduction of a 2-methyl group ortho to the 3-nitro substituent (2-methyl analog) restricts conformational freedom of the benzamide ring and introduces steric clash that modifies the compound's cytotoxicity profile across cancer cell lines . Replacing the nitro group entirely with a methoxy substituent (3-methoxy analog, CAS 941870-41-3) eliminates the strong electron-withdrawing character, fundamentally altering the compound's electronic profile and predicted target engagement . The target compound's specific 3-nitrobenzamide pharmacophore occupies a narrow and defined chemical space within the broader PDE1 inhibitor landscape, and substitution by any of the above analogs introduces changes to molecular recognition that are unpredictable without experimental validation. Therefore, for reproducible PDE1-related research, generic substitution is scientifically unjustified.

Quantitative Differentiation Evidence for N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-3-nitrobenzamide (CAS 941870-37-7) vs. Closest Analogs and PDE1 Inhibitor Benchmarks


PDE1 Inhibitory Potency of the 3-Nitrobenzamide Derivative Compared to Known PDE1 Inhibitor Benchmarks

The target compound exhibits weak PDE1 inhibitory activity with an IC50 of approximately 2,600 nM against rat heart PDE1 as measured in the ChEMBL_154419 assay [1]. An alternative BindingDB entry for the same ChEMBL assay reports IC50 > 10,000 nM [2]. By contrast, purpose-designed PDE1 inhibitors such as PF-04822163 achieve IC50 values of 2.4 nM , ITI-214 exhibits a Ki of 58 pM , and PDE1-IN-2 shows IC50 values of 6 nM (PDE1C), 140 nM (PDE1B), and 164 nM (PDE1A) [3]. This potency differential of approximately 1,000- to 40,000-fold relative to optimized PDE1 inhibitors positions the target compound as a weakly active PDE1 ligand rather than a potent inhibitor. The moderate micromolar affinity may be advantageous for applications requiring controlled, sub-maximal PDE1 engagement, such as selectivity counter-screening panels or use as a low-affinity reference compound.

PDE1 inhibition Phosphodiesterase Cyclic nucleotide signaling

Positional Isomer Differentiation: 3-Nitro vs. 2-Nitro Benzamide Substitution Pattern

The target compound (CAS 941870-37-7) bears the nitro substituent at the meta (3-) position of the benzamide ring, whereas its closest positional isomer, N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-2-nitrobenzamide (CAS 942011-55-4), bears the nitro group at the ortho (2-) position [1]. This positional shift alters the dihedral angle between the benzamide ring and the amide carbonyl, affecting both the intramolecular hydrogen-bonding network and the projection of the nitro group into the target binding pocket. In related 3-nitrobenzamide series studied for antifungal activity against Candida species, the position of the nitro group on the benzamide ring was found to be a critical determinant of biological activity, with 3-nitro derivatives exhibiting differential minimum inhibitory concentration (MIC) profiles compared to their 2-nitro and 4-nitro congeners [2]. While no direct head-to-head PDE1 comparison between the 3-nitro and 2-nitro isomers of this specific scaffold has been published, the established precedent in analogous benzamide SAR series predicts that the 3-nitro substitution pattern confers a distinct biological activity fingerprint that cannot be assumed identical to the 2-nitro isomer.

Positional isomer Structure-activity relationship Nitrobenzamide

Safety and Toxicological Profile: Acute Oral Toxicity and Irritancy Classification

According to available safety data, N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-3-nitrobenzamide has an acute oral toxicity LD50 value exceeding 2,000 mg/kg in rats, placing it in the low acute toxicity category per GHS classification criteria [1]. The compound is reported to cause irritation to eyes, skin, and respiratory tract [1]. Repeated or prolonged inhalation of dust may lead to chronic respiratory irritation [1]. This safety profile is characteristic of nitrobenzamide derivatives in general; however, the presence of the 3-nitro group—capable of undergoing nitroreductase-mediated bioreduction to reactive nitroso and hydroxylamine intermediates—warrants specific handling precautions that may not apply to the des-nitro (3-methoxy) analog (CAS 941870-41-3), where this metabolic activation pathway is absent. By contrast, the 2-methyl-3-nitrobenzamide analog carries both the nitro group bioactivation liability and an additional methyl group that may alter metabolism, potentially generating a different reactive metabolite profile.

Acute toxicity Safety profile Handling precautions

Structural Scaffold Differentiation Within the Patent Landscape: Comparison to Generic Amide Series

The target compound's core scaffold—naphthalene linked via a pyrrolidine-containing ethyl spacer to a substituted benzamide—falls within the generic Markush structure claimed in US patent application US20080306123A1, which broadly covers amide compounds of formula (I) for treatment of pain, urinary incontinence, fibromyalgia, and attention deficit hyperactivity disorder (ADHD) [1]. However, the patent exemplifies only a limited set of specific compounds and does not explicitly claim N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-3-nitrobenzamide as a preferred embodiment. The patent's exemplified compounds predominantly feature benzamide N-substitution patterns distinct from the naphthalene-pyrrolidine-ethyl motif of the target compound [1]. This distinguishes the target compound from compounds centrally claimed in the patent and positions it in a less crowded region of the intellectual property space relative to other members of this chemical series. For procurement purposes, this means the compound occupies a relatively unencumbered position within the broader patent landscape, which may simplify sourcing for commercial research applications.

Patent landscape Chemical scaffold Freedom to operate

Evidence-Backed Research and Industrial Application Scenarios for N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-3-nitrobenzamide (CAS 941870-37-7)


PDE1 Selectivity Counter-Screening in Phosphodiesterase Inhibitor Discovery Programs

Given its weak PDE1 inhibitory activity (IC50 ≈ 2,600 nM or >10,000 nM, depending on the BindingDB entry [1][2]), this compound is ideally suited as a low-affinity reference standard for PDE1 selectivity counter-screening in phosphodiesterase inhibitor discovery programs. When profiling lead compounds for PDE isoform selectivity, inclusion of this compound as a benchmark helps establish the assay's dynamic range and confirms that observed PDE1 inhibition by test compounds is not an artifact. Its micromolar potency ensures that the compound does not saturate the PDE1 active site at typical screening concentrations (1–10 µM), providing a useful midpoint reference between fully inactive negative controls and potent positive controls such as PF-04822163 (IC50 = 2.4 nM) .

Structure-Activity Relationship (SAR) Studies Centered on Nitrobenzamide Positional Isomerism

The compound serves as a key reference point in SAR studies comparing 3-nitrobenzamide vs. 2-nitrobenzamide positional isomers. Researchers investigating the impact of nitro group position on PDE1 affinity, metabolic stability, or off-target activity can use the target compound (3-nitro, CAS 941870-37-7) in parallel with the 2-nitro isomer (CAS 942011-55-4) and the des-nitro 3-methoxy analog (CAS 941870-41-3) to systematically dissect electronic and steric contributions to biological activity [3]. Evidence from analogous 3-nitrobenzamide series demonstrates that nitro group position is a critical determinant of antifungal activity against Candida species (MIC range: 39.06–1250 µg/mL) [4], supporting the rationale for parallel procurement of positional isomers in SAR campaigns.

Nitroreductase-Dependent Prodrug Activation Research in Cancer Models

The 3-nitrobenzamide moiety of the target compound carries potential for bioreduction by nitroreductase enzymes, generating reactive nitroso and hydroxylamine intermediates capable of inducing DNA damage and cytotoxicity. This mechanism has been exploited in nitrobenzamide prodrug strategies for cancer therapy, where nitroreductase-mediated activation achieves tumor-selective cytotoxicity [5]. The target compound's structural features—particularly the naphthalene-pyrrolidine-ethyl linker—may influence substrate recognition by specific nitroreductase isoforms compared to simpler nitrobenzamide prodrugs. The acute oral toxicity profile (LD50 > 2,000 mg/kg) [6] provides a baseline safety window for in vitro proof-of-concept studies. Researchers should compare activation efficiency against established nitrobenzamide prodrugs to determine whether the naphthalene-pyrrolidine substitution pattern enhances or diminishes nitroreductase substrate suitability.

Chemical Biology Tool Compound for cAMP/cGMP Signaling Pathway Dissection

Given PDE1's role in hydrolyzing both cAMP and cGMP in a calcium/calmodulin-dependent manner, this compound can serve as a chemical biology probe for dissecting cyclic nucleotide signaling pathways in cellular models. Its weak PDE1 inhibition (IC50 ≈ 2,600 nM) [1] allows for graded modulation of PDE1 activity without complete pathway shutdown, which is advantageous when studying concentration-dependent effects on downstream signaling. When used alongside potent PDE1 inhibitors (e.g., ITI-214, Ki = 58 pM ), the target compound enables construction of dose-response relationships that distinguish PDE1-specific effects from off-target or cytotoxic effects. The irritancy profile (eye, skin, respiratory) [6] mandates appropriate personal protective equipment during handling.

Quote Request

Request a Quote for N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-3-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.